The compound 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex organic molecule with significant potential in pharmaceutical research. It features a unique structure that combines various functional groups, making it a candidate for diverse biological applications. Understanding this compound requires an exploration of its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications.
The compound's details can be found in various chemical databases such as PubChem and BenchChem, which provide information on its molecular formula, weight, and structural characteristics. The compound is cataloged under the identifier CAS Number 923246-13-3.
This compound can be classified as an organic amide due to the presence of an amide functional group (-CONH-). Additionally, it contains an imidazole ring and a cyclopropylamine moiety, which are indicative of its potential biological activity.
The synthesis of 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves multiple synthetic steps that may include:
The synthesis often requires specific reaction conditions such as temperature control, solvent choice (commonly organic solvents like dimethyl sulfoxide or acetonitrile), and the use of catalysts to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography may be employed for purification.
The molecular structure of 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide can be represented as follows:
The InChI key for this compound is InChI=1S/C19H24N4O3S/c1-12(26)21-13-2-4-15(5-3-13)23-18(28)11-29-19-20-8-16(10-25)24(19)9-17(27)22-14-6-7-14/h2-5,8,14,25H,6-7,9-11H2,1H3,(H,21,26)(H,22,27)(H,23,28)
.
The compound can participate in several types of chemical reactions:
Common reagents used in these reactions include:
Careful control of reaction conditions (temperature, solvent system) is essential to achieve desired outcomes.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets:
Studies indicate that compounds with similar structures have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Some notable physical properties include:
Chemical properties include:
Relevant data from studies suggest that similar compounds exhibit favorable stability profiles under physiological conditions .
The potential applications for 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide include:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3